molecular formula C18H12N2O5S B2387795 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-7-methoxybenzofuran-2-carboxamide CAS No. 921782-90-3

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-7-methoxybenzofuran-2-carboxamide

Cat. No. B2387795
CAS RN: 921782-90-3
M. Wt: 368.36
InChI Key: ZZAPDZMLSNFUKB-UHFFFAOYSA-N
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Description

“N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-7-methoxybenzofuran-2-carboxamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of such compounds often involves multi-step reactions. For instance, a related compound was synthesized by reacting sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100 °C .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives have been found to have several biological activities such as antihypertensive, anti-inflammatory, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .


Physical And Chemical Properties Analysis

The compound is likely to be a solid at room temperature . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Synthesis and Biological Activities

  • Anti-inflammatory and Analgesic Agents : A study described the synthesis of novel compounds derived from visnaginone and khellinone, showcasing their potential as anti-inflammatory and analgesic agents. These compounds demonstrated significant cyclooxygenase-1/2 (COX-1/2) inhibitory activities, alongside notable analgesic and anti-inflammatory effects, highlighting their potential therapeutic applications (Abu‐Hashem et al., 2020).

  • Anticancer Activities : Another research focused on the synthesis and testing of new benzothiadiazinyl hydrazinecarboxamides and triazolothiadiazine diones for anticancer activity. Compounds showed moderate to good inhibitory activities against various cancer cell lines, indicating their potential in cancer therapy (Kamal et al., 2011).

  • Antioxidant Studies : Novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides were synthesized and evaluated for their antioxidant activities. Many of the synthesized compounds exhibited moderate to significant radical scavenging activity, suggesting their potential utility in combating oxidative stress (Ahmad et al., 2012).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicine. Given the diverse biological activities of thiazole derivatives, this compound could be a promising candidate for drug development .

properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-7-methoxy-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O5S/c1-22-11-4-2-3-9-5-14(25-16(9)11)17(21)20-18-19-10-6-12-13(24-8-23-12)7-15(10)26-18/h2-7H,8H2,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAPDZMLSNFUKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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